molecular formula C15H15F3N4O3S B3013708 N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide CAS No. 329700-11-0

N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide

Cat. No.: B3013708
CAS No.: 329700-11-0
M. Wt: 388.37
InChI Key: QLPNZDZXFDXHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(4-Methoxybenzyl)-N⁴-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide is a synthetic compound featuring a succinamide core linked to a 4-methoxybenzyl group and a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl moiety. The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal and agrochemical research due to its electron-deficient nature and ability to engage in hydrogen bonding and π-π interactions . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxybenzyl substituent may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O3S/c1-25-10-4-2-9(3-5-10)8-19-11(23)6-7-12(24)20-14-22-21-13(26-14)15(16,17)18/h2-5H,6-8H2,1H3,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPNZDZXFDXHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the 4-methoxybenzylamine: This can be achieved by reacting 4-methoxybenzyl chloride with ammonia or an amine source under basic conditions.

    Synthesis of the 5-(trifluoromethyl)-1,3,4-thiadiazole: This step involves the cyclization of appropriate precursors, such as trifluoromethylthiosemicarbazide, under acidic conditions.

    Coupling Reaction: The final step involves coupling the 4-methoxybenzylamine with the 5-(trifluoromethyl)-1,3,4-thiadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~).

    Substitution: Reagents like sodium methoxide (NaOCH~3~) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 5-amino-1,3,4-thiadiazole derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H15F3N4O3S
  • Molecular Weight : 388.37 g/mol
  • CAS Number : 329700-11-0

The compound features a complex structure that includes a succinamide core, a methoxybenzyl group, and a trifluoromethyl-substituted thiadiazole moiety. These structural elements contribute to its diverse biological and chemical activities.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide has been investigated for its efficacy against various bacterial strains and fungi, showing promising results in inhibiting growth and biofilm formation.
  • Anticancer Properties : The compound has been studied for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.
  • Anti-inflammatory Effects : Some studies have suggested that this compound can reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

Agricultural Chemistry

  • Pesticidal Activity : The unique structure of this compound allows it to act as a pesticide. Its efficacy against certain pests has been documented, making it a candidate for developing new agrochemicals.
  • Herbicidal Properties : Research has also explored its application as a herbicide, particularly against broadleaf weeds, highlighting its potential role in sustainable agriculture.

Material Science Applications

  • Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its chemical reactivity allows for the incorporation into various polymer matrices, enhancing their thermal and mechanical properties.
  • Coatings and Adhesives : Due to its chemical stability and functional groups, this compound can be utilized in formulating advanced coatings and adhesives with improved adhesion and durability.

Antimicrobial Activity Study

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as an alternative treatment option .

Anticancer Mechanism Research

A research article in Bioorganic & Medicinal Chemistry detailed the effects of this compound on human cancer cell lines. The study found that it inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation .

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thiadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

N-(5-(4-Methoxybenzylthio)-1,3,4-Thiadiazol-2-yl)-2-(4-(Trifluoromethyl)Phenyl)Acetamide (3h)

  • Structure : Features a thioether-linked 4-methoxybenzyl group and a 4-(trifluoromethyl)phenyl acetamide side chain.
  • Key Data :
    • Molecular Weight: 439 g/mol
    • Melting Point: 219°C
    • NMR Data: δ 3.76 (-OCH₃), 3.99 (-CH₂CO-), 4.46 (-S-CH₂-) .

Fluthiamid (Flufenacet)

  • Structure : Contains a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl group linked via an ether bond to an acetamide backbone with isopropyl and 4-fluorophenyl substituents.
  • Key Data :
    • Molecular Formula: C₁₄H₁₄F₄N₂O₂S
    • Application: Herbicide targeting weed growth in crops .
  • Synthesis : Produced via alkylation of thiadiazole intermediates in aprotic solvents .

N-{5-[(4-Chlorobenzyl)Sulfonyl]-1,3,4-Thiadiazol-2-yl}-2-(4-Methoxyphenyl)Acetamide

  • Structure : Differs by a sulfonyl linker and 4-chlorobenzyl substituent.
  • Key Data :
    • Molecular Weight: 437.9 g/mol
    • Molecular Formula: C₁₈H₁₆ClN₃O₄S₂ .

Table 1. Key Properties of Selected Thiadiazole Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Substituents Biological Activity
Target Compound ~452 (estimated) Not Reported Succinamide linker, 4-methoxybenzyl Under investigation
3h 439 219 Thioether, 4-CF₃-phenyl acetamide Anticancer screening
Fluthiamid 354.3 Not Reported Ether, isopropyl, 4-F-phenyl Herbicidal
N-[5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-yl]-3-Methylbenzamide 339.4 Not Reported Direct benzamide linkage, 3-methyl Not Disclosed

Key Observations :

  • Linker Diversity : The target compound’s succinamide linker provides conformational flexibility compared to rigid ether (Fluthiamid) or thioether (3h) linkages. This flexibility may enhance binding to biological targets requiring induced-fit interactions.
  • Substituent Effects : The 4-methoxybenzyl group in the target compound and 3h contrasts with Fluthiamid’s 4-fluorophenyl group. Methoxy groups generally improve solubility but may reduce metabolic stability compared to halogenated substituents.
  • Synthetic Routes : Thiadiazole derivatives are commonly synthesized via cyclization of thiosemicarbazides () or nucleophilic substitutions (). The target compound likely requires multi-step amidation and coupling reactions.

Biological Activity

N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide is a complex organic compound that has attracted significant attention due to its diverse biological activities. This compound combines a methoxybenzyl group, a trifluoromethyl-thiadiazolyl moiety, and a succinamide backbone, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for the compound is N-[(4-methoxyphenyl)methyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide. Its molecular formula is C15H15F3N4O3S, with a molecular weight of 388.36 g/mol. The structural features include:

  • A methoxybenzyl group that may influence lipophilicity and cellular uptake.
  • A trifluoromethyl group that enhances metabolic stability and binding affinity.
  • A thiadiazole ring known for its biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound and related thiadiazole derivatives:

  • Cytotoxicity Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney). It exhibited significant cytotoxic effects with an IC50 value of 3.3 µM against MDA-MB-231 cells, suggesting a stronger efficacy compared to standard treatments like cisplatin .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets within cancer cells. The trifluoromethyl group enhances binding affinity to enzymes or receptors involved in cell proliferation pathways. Additionally, the thiadiazole ring can participate in hydrogen bonding, facilitating the inhibition of target proteins critical for tumor growth .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells. Specifically, a significant rise in apoptotic cells was observed (37.83% compared to 0.89% in untreated controls), indicating its ability to trigger programmed cell death .

Comparative Activity

In comparative studies with other thiadiazole derivatives:

CompoundCell LineIC50 (µM)Activity
This compoundMDA-MB-2313.3High
5-Phenyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazole-2-aminesHEK293T34.71Moderate
IsoniazidMycobacterium smegmatis12Control

Case Studies

Recent research has highlighted the effectiveness of this compound in various experimental setups:

  • Study on Breast Cancer Cells : A study evaluated multiple thiadiazole derivatives for their anticancer activity against MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent) breast cancer cell lines. The results indicated that compounds with similar structural motifs showed varying levels of cytotoxicity and apoptosis induction .
  • Antitubercular Activity : In addition to anticancer properties, related compounds were tested for antitubercular activity against Mycobacterium smegmatis. One derivative showed a minimum inhibitory concentration (MIC) of 26.46 μg/mL, demonstrating potential for broader therapeutic applications beyond oncology .

Q & A

Q. What synthetic routes are commonly employed to prepare N^1-(4-methoxybenzyl)-N^4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide?

The synthesis of this succinamide derivative typically involves multi-step reactions. A general approach includes:

  • Step 1 : Condensation of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with a succinic anhydride derivative (e.g., diacetyl-L-tartaric anhydride) in tetrahydrofuran (THF) under ambient conditions for 16–24 hours .
  • Step 2 : Subsequent coupling with 4-methoxybenzylamine using a carbodiimide coupling agent (e.g., N,N-dicyclohexylcarbodiimide, DCC) in THF.
  • Step 3 : Hydrolysis and recrystallization from methanol or THF to yield the final product. Crystallization conditions (e.g., slow evaporation) are critical for obtaining single crystals suitable for X-ray diffraction analysis .

Q. How is the structural identity of this compound confirmed experimentally?

Key characterization methods include:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., O–H⋯N and N–H⋯O interactions) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and electronic environments. For example, the 4-methoxybenzyl group shows distinct aromatic proton signals at δ ~6.7–7.2 ppm and a methoxy singlet at δ ~3.8 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., m/z 458.1220 for C₁₇H₁₄F₃N₅O₃S₂+H⁺) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in bioactivity data across different cell lines?

Discrepancies in cytotoxicity or kinase inhibition data (e.g., varying IC₅₀ values in breast cancer vs. glioblastoma cells) require:

  • Dose-response validation : Replicate experiments using standardized protocols (e.g., MTT assays, 72-hour exposure) .
  • Mechanistic profiling : Compare transcriptomic or proteomic signatures (e.g., PARP-1 inhibition vs. tyrosine kinase inhibition) to identify cell-type-specific targets .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-methoxybenzyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Simulate binding interactions with targets like PARP-1 or Src kinase to prioritize modifications (e.g., adding sulfonamide groups for improved solubility) .
  • ADMET prediction : Use tools like SwissADME to assess logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. For example, the trifluoromethyl group may enhance metabolic stability but reduce aqueous solubility .

Q. What experimental designs are recommended for elucidating its mechanism of action in anticancer studies?

  • Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest (e.g., G2/M phase blockade) in treated vs. untreated cells .
  • Western blotting : Measure expression of apoptotic markers (e.g., Bax/Bcl-2 ratio) and DNA repair proteins (e.g., PARP-1 cleavage) .
  • Kinase profiling : Screen against kinase panels (e.g., Abl, Src) to identify off-target effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC₅₀ values for this compound?

  • Standardize assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Control for batch variability : Source compounds from the same synthetic batch and verify purity via HPLC (>98%) .
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) to identify trends obscured by experimental noise .

Methodological Best Practices

Q. What precautions are critical during in vitro cytotoxicity assays?

  • Solvent controls : Use DMSO at ≤0.1% (v/v) to avoid nonspecific toxicity.
  • Cell viability normalization : Include untreated controls and subtract background absorbance (e.g., from culture medium) .
  • Replicate experiments : Perform triplicate measurements and report SEM to ensure statistical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.